molecular formula C12H10Cl2N2O2 B10904487 methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate

methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10904487
M. Wt: 285.12 g/mol
InChI Key: NRHVXBFCFJZABI-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a methyl ester group at the 4-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-pyrazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride position, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzyl methyl ether
  • 2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole hydrochloride

Uniqueness

Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

methyl 1-[(2,6-dichlorophenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C12H10Cl2N2O2/c1-18-12(17)8-5-15-16(6-8)7-9-10(13)3-2-4-11(9)14/h2-6H,7H2,1H3

InChI Key

NRHVXBFCFJZABI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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